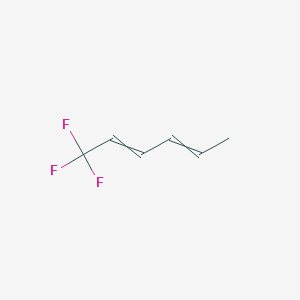
1,1,1-Trifluorohexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Trifluorohexa-2,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a hexa-2,4-diene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexa-2,4-diene can be synthesized through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of fluorinated compound synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely employed.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1-Trifluorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), resulting in 1,2- and 1,4-addition products.
Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly with primary amines, leading to the formation of triazines or carbodiimides.
Common Reagents and Conditions:
Electrophilic Addition: Strong acids like HBr are commonly used under controlled temperatures to achieve kinetic or thermodynamic control of the reaction.
Nucleophilic Substitution: Primary amines are used, and the reaction pathway is influenced by the steric characteristics of the amines.
Major Products:
Electrophilic Addition: The major products are 1,2- and 1,4-addition products, depending on the reaction conditions.
Nucleophilic Substitution: The major products include symmetrical 1,2-dihydrotriazines and carbodiimides.
Aplicaciones Científicas De Investigación
1,1,1-Trifluorohexa-2,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds and heterocycles.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 1,1,1-Trifluorohexa-2,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition . The stability of these carbocations is crucial for the reaction pathway and product distribution. The compound’s fluorine atoms also play a significant role in stabilizing intermediates and influencing reaction kinetics.
Comparación Con Compuestos Similares
1,3-Butadiene: A non-fluorinated diene with similar conjugated double bonds.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated analog used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene with applications in synthetic rubber production.
Uniqueness: 1,1,1-Trifluorohexa-2,4-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to non-fluorinated or chlorinated dienes. These properties make it valuable in specialized applications where fluorine’s influence on chemical behavior is desired.
Propiedades
Número CAS |
651724-50-4 |
|---|---|
Fórmula molecular |
C6H7F3 |
Peso molecular |
136.11 g/mol |
Nombre IUPAC |
1,1,1-trifluorohexa-2,4-diene |
InChI |
InChI=1S/C6H7F3/c1-2-3-4-5-6(7,8)9/h2-5H,1H3 |
Clave InChI |
IOUSDJSVEORNFE-UHFFFAOYSA-N |
SMILES canónico |
CC=CC=CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


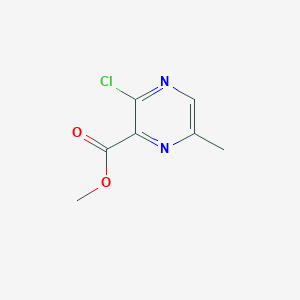
![(4-{2-[4-(Hydroxymethyl)phenyl]-1,2-diphenylethenyl}phenyl)methanol](/img/structure/B12514778.png)
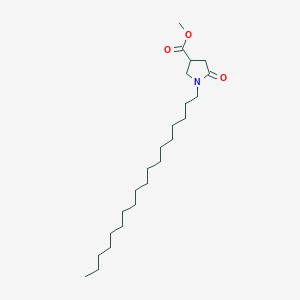
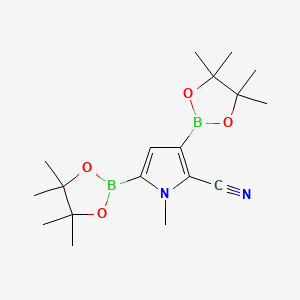
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
![[(4-{[(4-Chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B12514790.png)
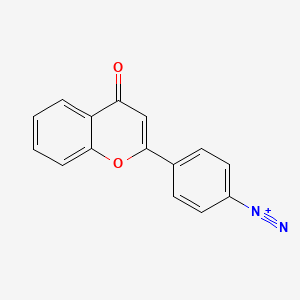
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
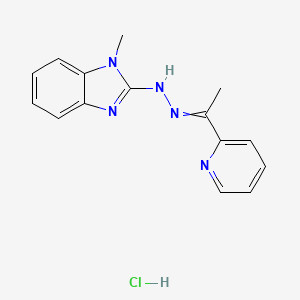
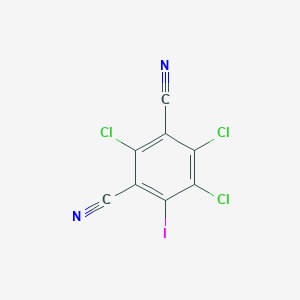
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
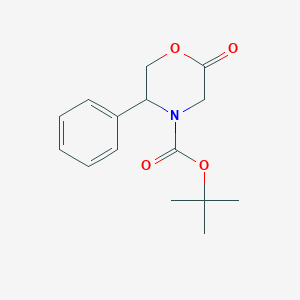
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
